molecular formula C9H6FN3O B1393140 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde CAS No. 433920-89-9

2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde

Cat. No.: B1393140
CAS No.: 433920-89-9
M. Wt: 191.16 g/mol
InChI Key: OCVNRSDLZVWHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is primarily recognized as Fluconazole EP Impurity B or Fluconazole Related Compound A, critical in pharmaceutical quality control for antifungal drug formulations . Its structural uniqueness lies in the electron-withdrawing fluorine and triazole groups, which influence reactivity, solubility, and metabolic stability.

Properties

IUPAC Name

2-fluoro-4-(1,2,4-triazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O/c10-9-3-8(2-1-7(9)4-14)13-6-11-5-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVNRSDLZVWHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674296
Record name 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433920-89-9
Record name 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-fluorobenzaldehyde with 1H-1,2,4-triazole under suitable conditions, such as the presence of a base like potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

    Reduction: 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde depends on its application:

Comparison with Similar Compounds

4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

  • Structure : Lacks the fluorine atom at the ortho position.
  • Molecular Weight : 173.17 (C₉H₇N₃O).
  • Physical Properties: Higher melting point (148.5–149.5°C vs. ~115°C for non-fluorinated isomers) due to enhanced crystallinity .
  • Applications : Intermediate in synthesizing antimycobacterial agents (e.g., phenylhydrazine derivatives) .

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde

  • Structure : Triazole substituent at the meta position.
  • Molecular Weight : 173.17 (C₉H₇N₃O).
  • Physical Properties : Lower melting point (115°C) compared to the 4-substituted isomer, reflecting differences in molecular packing .

2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

  • Structure : Replaces triazole with a methyl-pyrazole group.
  • Molecular Weight : 204.20 (C₁₁H₉FN₂O).
  • Key Difference : Pyrazole’s reduced hydrogen-bonding capacity compared to triazole may lower biological target affinity .

Functional Derivatives and Impurities

2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole Impurity B)

  • Structure : Adds two triazole groups and a hydroxyl group to the parent benzaldehyde.
  • Molecular Weight : 355.33 (C₁₅H₁₄FN₉O).
  • Role : Major impurity in Fluconazole, monitored to ensure drug safety .
  • Comparison : Increased polarity and molecular weight reduce membrane permeability compared to the aldehyde form.

Polyfluoroflavone-Triazole Hybrids

  • Structure : Combines polyfluoroflavone cores with triazole substituents.
  • Example : 2-[2,3,5,6-Tetrafluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-4H-chromen-4-one.
  • Key Feature : Enhanced electron-deficient character from fluorine atoms accelerates nucleophilic substitution reactions .

Biological Activity

2-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a chemical compound characterized by a benzaldehyde core with a fluoro substituent and a triazole moiety. This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry and biochemical research.

  • Molecular Formula : C9H6FN3O
  • Molecular Weight : 191.16 g/mol
  • CAS Number : 433920-89-9
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biochemical pathways:

  • Target Interactions : This compound has been noted for its inhibitory effects against several cancer cell lines, suggesting potential applications in oncology.
  • Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells, which is critical for the development of anticancer therapies.

Cellular Effects

The compound influences cellular processes significantly:

  • Gene Expression Modulation : It can modulate the expression of genes related to apoptosis and cell proliferation, which are vital for cancer progression and treatment.
  • Enzyme Interaction : There is evidence that it interacts with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to altered therapeutic outcomes.

Subcellular Localization

Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action. Targeting signals direct the compound to specific organelles where it exerts its biological effects, influencing its therapeutic potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • A study demonstrated that triazole-containing compounds exhibit significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)12.5
Compound BHeLa (Cervical)15.0
This compoundA549 (Lung)TBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Studies indicate that derivatives containing triazole rings possess notable antibacterial and antifungal activities. The structure activity relationship (SAR) suggests that modifications to the triazole moiety can enhance these properties significantly .

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 2-fluorobenzaldehyde and 1H-1,2,4-triazole.
  • Reaction Conditions : Use of bases like potassium carbonate in solvents such as dimethylformamide (DMF).

Applications

This compound serves as a building block in medicinal chemistry for developing new pharmaceuticals targeting fungal infections and cancers. Its role in materials science is also notable due to its ability to form coordination complexes with metal ions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr) of 2-fluoro-4-fluorobenzaldehyde with 1,2,4-triazole under basic conditions. Key steps include refluxing in anhydrous DMF with K₂CO₃ as a base and tetramethylammonium bromide (TBAB) as a phase-transfer catalyst . Optimizing reaction time (48–72 hours) and stoichiometric ratios (1:1.5 benzaldehyde:triazole) maximizes yields (up to 96%) . Post-synthesis purification involves column chromatography (EtOAc/MeOH) or recrystallization from ethanol/water mixtures .

Q. How is structural confirmation of this compound achieved in academic settings?

  • Answer : Multimodal spectroscopic techniques are used:

  • ¹H/¹³C NMR : Aromatic protons at δ 7.8–8.5 ppm, aldehyde proton at δ ~10 ppm, and triazole protons as singlets .
  • ¹⁹F NMR : Distinct signal near -110 ppm for the aromatic fluorine .
  • IR Spectroscopy : Strong aldehyde C=O stretch at ~1700 cm⁻¹ and triazole C=N stretches at 1500–1600 cm⁻¹ .
  • X-ray crystallography : SHELX programs refine crystal structures, confirming bond lengths (e.g., C-F: 1.34 Å) and angles .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Answer :

  • Column Chromatography : Silica gel with EtOAc/MeOH (25:1 + 0.25% Et₃N) resolves polar by-products .
  • Preparative HPLC : Used for diastereomer separation (e.g., 34% yield of resolved isomers) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: 139–140°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for this compound?

  • Answer : Contradictions (e.g., unexpected NMR splitting or XRD bond lengths) are addressed via:

  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals .
  • DFT Calculations : B3LYP/6-31G* models predict geometric parameters and NMR shifts, validated against experimental data .
  • SHELX Refinement : Adjusts anisotropic displacement parameters and hydrogen bonding networks in crystallographic models .

Q. What role does this compound play in Fluconazole impurity profiling, and how are these impurities quantified?

  • Answer : The compound is a precursor to Fluconazole EP Impurity B (C₁₅H₁₄FN₉O), formed via incomplete alkylation during Fluconazole synthesis. Quantification employs:

  • HPLC-UV/HRMS : Uses European Pharmacopoeia (EP) reference standards (CAS 871550-15-1) with LOD < 0.05% .
  • Stability-Indicating Methods : Forced degradation studies (acid/thermal stress) validate specificity .

Q. What strategies improve regioselectivity in triazole substitution to minimize by-products during synthesis?

  • Answer :

  • Catalyst Optimization : TBAB enhances triazole nucleophilicity, favoring para-substitution over ortho .
  • Temperature Control : Maintaining 90°C reduces side reactions (e.g., aldehyde oxidation) .
  • In Situ Monitoring : TLC or LC-MS tracks reaction progress, enabling early termination to limit by-products .

Q. How do computational models aid in predicting the reactivity of this compound?

  • Answer :

  • Fukui Indices : Identify electrophilic (aldehyde carbon) and nucleophilic (triazole N-1) sites for reaction planning .
  • Molecular Docking : Predicts binding affinities with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Q. What mechanistic insights explain the compound’s stability under varying pH and thermal conditions?

  • Answer :

  • pH Stability : The aldehyde group is prone to nucleophilic attack in basic media, forming hydrates or hemiacetals. Acidic conditions stabilize the compound via protonation of the triazole ring .
  • Thermal Degradation : Above 150°C, decomposition pathways include triazole ring opening and fluorine elimination, monitored via TGA-DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.